3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Description

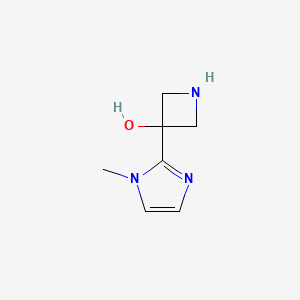

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(1-methylimidazol-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3 |

InChI Key |

HQEKHMWCJJVBKW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2(CNC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1 Methyl 1h Imidazol 2 Yl Azetidin 3 Ol

Strategic Approaches to the Azetidine (B1206935) Core Synthesis

The construction of the 3-substituted azetidin-3-ol (B1332694) core is the central challenge. General strategies often involve either building the azetidine ring from an acyclic precursor or functionalizing a pre-existing azetidine scaffold.

Retrosynthetic Analysis for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical primary disconnection is the carbon-carbon bond between the azetidine C3 and the imidazole (B134444) C2.

This disconnection reveals two key synthons:

An electrophilic azetidine precursor, specifically the azetidin-3-one (B1332698) synthon.

A nucleophilic imidazole precursor, the 2-metallo-1-methyl-1H-imidazole synthon.

The corresponding real-world reagents for these synthons would be an N-protected azetidin-3-one and a 2-lithio-1-methyl-1H-imidazole, respectively. The N-protecting group (PG) is crucial for the stability of the azetidine ring and to prevent side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.

The N-Boc-azetidin-3-one precursor can be further disconnected via a functional group interconversion (FGI) to N-Boc-azetidin-3-ol, which is commonly synthesized by the cyclization of an acyclic aminodiol precursor derived from epichlorohydrin. This multi-step retrosynthetic pathway provides a clear and feasible route to the target molecule from simple starting materials.

Precursor Synthesis and Derivatization Routes

Synthesis of N-Boc-azetidin-3-one: The key electrophilic precursor, N-Boc-azetidin-3-one, is a well-established intermediate in organic synthesis. A common and reliable method for its preparation involves the oxidation of the corresponding alcohol, N-Boc-azetidin-3-ol. The Swern oxidation is frequently employed for this transformation due to its mild conditions and high efficiency.

The reaction proceeds by activating dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt. This intermediate reacts with N-Boc-azetidin-3-ol. The subsequent addition of a hindered base, such as triethylamine (B128534) (TEA), induces an elimination reaction that yields the desired N-Boc-azetidin-3-one, along with dimethyl sulfide (B99878) and carbon oxides as byproducts. chemicalbook.com

Table 1: Synthesis of N-Boc-azetidin-3-one via Swern Oxidation

| Step | Reagents & Conditions | Product | Typical Yield |

| Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. N-Boc-azetidin-3-ol 3. Et₃N | N-Boc-azetidin-3-one | >90% |

Generation of 2-Lithio-1-methyl-1H-imidazole: The nucleophilic partner is generated from 1-methyl-1H-imidazole. The C2 proton of the imidazole ring is the most acidic due to the inductive effect of the two adjacent nitrogen atoms, allowing for regioselective deprotonation. Treatment of 1-methyl-1H-imidazole with a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) cleanly affords the 2-lithio-1-methyl-1H-imidazole species.

Forward Synthesis: With both precursors in hand, the key C-C bond formation is achieved by the nucleophilic addition of the 2-lithio-1-methyl-1H-imidazole to the carbonyl group of N-Boc-azetidin-3-one. masterorganicchemistry.com This reaction forms the tertiary alkoxide intermediate, which, upon acidic workup (e.g., with aqueous NH₄Cl), yields N-Boc-3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol. The final deprotection of the Boc group using a strong acid like trifluoroacetic acid (TFA) furnishes the target compound, this compound.

Stereoselective Synthesis of this compound Enantiomers

Since the C3 carbon of the target molecule is a stereocenter, controlling its absolute configuration is a critical objective for many applications. The synthesis of single enantiomers can be achieved through various asymmetric strategies, which are typically designed to create a chiral azetidine precursor.

Asymmetric Catalysis in Azetidine Ring Formation

Asymmetric catalysis offers an efficient way to generate chiral molecules without the need for stoichiometric chiral reagents. researchgate.net While a direct catalytic asymmetric addition to the azetidin-3-one is challenging, catalytic methods can be used to construct the azetidine ring itself in an enantioselective manner. For example, copper-catalyzed asymmetric reactions have been developed for the difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Organocatalytic approaches, such as the [2+2] annulation between aldehydes and aldimines, can also yield functionalized azetidines with excellent diastereoselectivity, which can serve as precursors to chiral azetidin-3-ols. rsc.org These methods establish the core chirality of the ring system early in the synthetic sequence.

Chiral Auxiliary-Mediated Synthesis Approaches

A powerful and reliable method for stereoselective synthesis involves the use of a chiral auxiliary. This approach has been successfully applied to the synthesis of chiral azetidin-3-ones. nih.govnih.gov A notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov

In this strategy, a chiral auxiliary, such as a tert-butanesulfinamide, is condensed with an aldehyde to form a chiral N-tert-butanesulfinyl imine. Nucleophilic addition of a propargyl Grignard reagent to this imine establishes a new stereocenter with high diastereoselectivity. The resulting N-propargylsulfinamide is then cyclized in the presence of a gold catalyst and an oxidant. This key step proceeds via an α-oxo gold carbene intermediate, which undergoes intramolecular N-H insertion to form the chiral N-sulfinyl-azetidin-3-one with high enantiomeric excess (e.e.). nih.gov

Table 2: Chiral Auxiliary Approach to Enantioenriched Azetidin-3-ones

| Step | Description | Key Reagents | Stereochemical Outcome |

| 1 | Formation of chiral sulfinamide | Chiral tert-butanesulfinamide, propargyl Grignard | High diastereoselectivity |

| 2 | Gold-catalyzed cyclization | BrettPhosAuNTf₂, N-Oxide | High enantiomeric excess (>98% e.e.) |

| 3 | Auxiliary removal | Acidic conditions | Chiral azetidin-3-one |

This chiral azetidin-3-one can then be carried forward in the synthesis. The addition of the lithiated imidazole, while not stereoselective itself, would result in a racemic mixture of diastereomers if the azetidin-3-one were already chiral at another position, or a single enantiomer of the final product if the only stereocenter is the one being formed from an enantiopure azetidin-3-one.

Diastereoselective Synthetic Pathways

If a chiral center is already present on the azetidine ring, it can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis. For instance, if one were to start with a chiral 2-substituted-N-Boc-azetidin-3-one, the existing stereocenter at C2 could influence the facial selectivity of the nucleophilic attack by the lithiated imidazole at the C3 carbonyl.

The steric hindrance posed by the C2 substituent would direct the incoming nucleophile to the opposite, less hindered face of the carbonyl, leading to the preferential formation of one diastereomer. The level of selectivity would depend on the size and nature of the C2 substituent. Similarly, highly diastereoselective reductions of substituted azetidin-3-ones to the corresponding azetidin-3-ols have been reported, demonstrating the principle of substrate control in this ring system. nih.gov This approach is valuable for constructing molecules with multiple stereocenters.

Functionalization and Derivatization Strategies

The structural scaffold of this compound offers multiple sites for functionalization and derivatization, enabling the exploration of its chemical space and the generation of a library of related compounds. The key reactive centers include the azetidine nitrogen, the tertiary hydroxyl group, and the nitrogen atoms of the imidazole ring.

Synthesis of N-Oxide Derivatives

The nitrogen atoms within the this compound scaffold are susceptible to oxidation, leading to the formation of N-oxide derivatives. The imidazole ring contains two nitrogen atoms, and the azetidine ring contains one. Oxidation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice for the N-oxidation of heterocyclic compounds. researchgate.netorganic-chemistry.org

The reaction conditions for N-oxide formation would typically involve treating the parent compound with m-CPBA in a suitable solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature. The regioselectivity of the oxidation would depend on the relative nucleophilicity of the different nitrogen atoms. It is plausible that the imidazole nitrogen at the 3-position would be more susceptible to oxidation than the more sterically hindered nitrogen of the azetidine ring. Selective N-oxidation could potentially be achieved by careful control of stoichiometry and reaction conditions.

Preparation of Protected Derivatives for Synthetic Utility

For multi-step syntheses involving further transformations of this compound, the use of protecting groups is essential to mask reactive functional groups and ensure regioselectivity. The primary sites for protection are the azetidine nitrogen and the tertiary hydroxyl group.

The azetidine nitrogen can be readily protected with a variety of common amine protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for azetidines due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. arkat-usa.orgresearchgate.net Other suitable protecting groups for the azetidine nitrogen include the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and various sulfonyl groups.

The tertiary hydroxyl group can be protected as an ether or a silyl (B83357) ether. For example, it can be converted to a benzyl (B1604629) ether (Bn) using benzyl bromide in the presence of a base, which can later be deprotected by hydrogenolysis. Alternatively, silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, can be formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The choice of protecting group will depend on the specific reaction conditions planned for subsequent synthetic steps, ensuring orthogonality with other protecting groups present in the molecule.

Exploration of Analogues with Structural Modifications

The synthesis of analogues of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at various positions of the molecule.

Azetidine Ring Modifications: Analogues can be synthesized by starting with substituted azetidin-3-ones. For instance, the use of 2-substituted or 4-substituted azetidin-3-ones in the initial coupling reaction would lead to analogues with substitution on the azetidine ring.

Imidazole Ring Modifications: Variations in the imidazole moiety can be achieved by starting with different N-substituted or C-substituted imidazoles. For example, using 1-ethyl-1H-imidazole or 1-benzyl-1H-imidazole in the initial lithiation step would result in analogues with different substituents on the imidazole nitrogen. Similarly, starting with imidazoles bearing substituents at the 4- or 5-positions would yield a different set of analogues.

Hydroxyl Group Modifications: The tertiary hydroxyl group can be replaced with other functional groups to explore a wider range of chemical properties. For instance, dehydroxylation could lead to the corresponding azetidine with a direct bond between the azetidine and imidazole rings. Alternatively, the hydroxyl group could be converted to an amino group or a halogen, opening up further avenues for derivatization.

Optimization of Synthetic Efficiency and Yield for Academic Production

For the academic production of this compound and its derivatives, optimization of the synthetic route is crucial to maximize yields and ensure reproducibility. Several factors can be systematically varied to improve the efficiency of the proposed synthesis.

Lithiation and Coupling Reaction: The efficiency of the lithiation of 1-methyl-1H-imidazole and the subsequent coupling with N-Boc-azetidin-3-one is critical. Key parameters to optimize include:

Temperature: Maintaining a very low temperature (e.g., -78 °C) during lithiation and the addition of the electrophile is crucial to prevent side reactions and decomposition of the organolithium species. google.com

Solvent: While THF is a common choice, other ethereal solvents could be explored to assess their impact on solubility and reactivity.

Addition Rate: Slow, dropwise addition of the organolithium reagent and the electrophile can help to control the reaction exotherm and minimize the formation of byproducts.

Equivalents of Reagents: The stoichiometry of n-butyllithium and the azetidinone should be carefully controlled to ensure complete reaction without excess reagents that could lead to side reactions.

Deprotection Step: The deprotection of the N-Boc group is generally a high-yielding reaction. However, optimization can still be beneficial:

Acid Choice and Concentration: While TFA is effective, other acids such as hydrochloric acid in an organic solvent could be investigated. The concentration of the acid and the reaction time should be monitored to ensure complete deprotection without degradation of the product.

Work-up Procedure: Neutralization and extraction procedures should be optimized to maximize the recovery of the final product.

A summary of potential optimization parameters is provided in the table below:

| Synthetic Step | Parameter to Optimize | Potential Variations | Goal |

| Lithiation of 1-methyl-1H-imidazole | Temperature | -78 °C vs. -40 °C | Maximize yield of 2-lithio-1-methyl-1H-imidazole |

| Solvent | THF, Diethyl ether | Improve solubility and reactivity | |

| Equivalents of n-BuLi | 1.0 to 1.2 equivalents | Ensure complete lithiation | |

| Coupling Reaction | Addition Rate | Slow vs. rapid addition | Minimize side products |

| Quenching procedure | Saturated NH4Cl, water | Efficiently terminate the reaction | |

| N-Boc Deprotection | Acid | TFA, HCl in dioxane | Achieve complete and clean deprotection |

| Reaction Time | 30 min to 2 hours | Minimize potential degradation | |

| Purification | Chromatography | Silica gel, alumina | Improve separation and purity |

| Eluent System | Dichloromethane/Methanol, Ethyl acetate/Hexane | Optimize Rf values for better separation |

By systematically investigating these parameters, a robust and efficient protocol for the synthesis of this compound can be developed for academic research purposes.

Molecular and Cellular Mechanism Investigations of 3 1 Methyl 1h Imidazol 2 Yl Azetidin 3 Ol

Enzymatic Inhibition Profiling

The initial characterization of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol focused on its ability to modulate the activity of key enzymes involved in cell signaling and proliferation.

Target Identification and Validation Methodologies

The primary molecular target of this compound was identified as MEK kinase. The MEK-ERK signal transduction cascade is a well-established pathway that regulates fundamental cellular processes, including cell growth, proliferation, differentiation, and apoptosis. google.com The rationale for targeting MEK is based on the observation that this pathway is often hyperactivated in human tumors due to mutations in upstream signaling proteins like Ras. google.com

Inhibition of MEK1 (MAPK/ERK Kinase) is a promising strategy for controlling the growth of tumors that are dependent on aberrant ERK/MAPK pathway signaling. google.com It has been demonstrated that blocking the ERK pathway, particularly through the inhibition of MEK kinase activity, can lead to anti-metastatic and anti-angiogenic effects. This is largely attributed to a reduction in cell-cell contact and motility, as well as the downregulation of vascular endothelial growth factor (VEGF) expression. google.com Furthermore, the expression of a dominant-negative form of MEK or ERK has been shown to diminish the transforming potential of mutant Ras in both cell culture and in vivo tumor models. google.com Consequently, the MEK-ERK signaling pathway is considered a highly appropriate target for therapeutic intervention in proliferative diseases. google.com

Biochemical Assays for Kinase Activity Modulation

To quantify the inhibitory potential of this compound against its intended target, rigorous biochemical assays were employed. The potency of this compound was determined through in vitro kinase assays that measure the phosphorylation of a substrate by the MEK enzyme.

The inhibitory activity is typically expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. While the specific IC50 value for this compound is not detailed in the provided search results, the patent it is mentioned in describes the general methodology for testing the compounds of the invention. google.com These assays are crucial for establishing the on-target potency of the inhibitor.

| Assay Type | Enzyme | Substrate | Measurement | Inhibitor |

| In Vitro Kinase Assay | MEK1 | ERK2 (inactive) | Phosphorylation of ERK2 | This compound |

Mechanistic Studies of MEK Kinase Inhibition by this compound

The mechanism by which this compound inhibits MEK kinase involves direct binding to the enzyme, thereby preventing the phosphorylation and subsequent activation of its downstream target, ERK. The patent covering this compound and related azetidine (B1206935) derivatives indicates that they are small-molecule inhibitors designed to specifically interact with the MEK kinase. google.com

These inhibitors are developed to fit into the binding pocket of the MEK enzyme, blocking its catalytic function. The specificity of this interaction is a key aspect of its therapeutic potential, as it aims to minimize off-target effects. The development of such compounds is often guided by structure-activity relationship (SAR) studies to optimize their potency and selectivity for MEK over other kinases.

Signaling Pathway Perturbation Analysis

Beyond its direct enzymatic inhibition, the functional consequences of this compound on intracellular signaling pathways were investigated to understand its cellular effects.

Analysis of the MEK-ERK Signal Transduction Cascade

The primary signaling pathway perturbed by this compound is the MEK-ERK cascade. As a direct inhibitor of MEK, the compound effectively blocks the signal transduction from MEK to ERK. This is a critical intervention point, as the activation of ERK is a convergence point for numerous upstream oncogenic signals.

By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2. This blockade of a pivotal step in the signaling cascade is the foundation of its anti-proliferative effects. The efficacy of this inhibition can be monitored in cellular assays by measuring the levels of phosphorylated ERK (p-ERK).

Investigation of Downstream Effectors and Cellular Responses

The inhibition of ERK phosphorylation by this compound leads to a cascade of downstream effects, ultimately impacting cellular phenotype. Activated ERK translocates to the nucleus, where it phosphorylates and activates a multitude of transcription factors that regulate the expression of genes involved in cell cycle progression, survival, and proliferation.

By blocking ERK activation, this compound is expected to modulate the activity of these downstream effectors. This can lead to a variety of cellular responses, including:

Cell Cycle Arrest: Inhibition of the MEK-ERK pathway can lead to the arrest of the cell cycle, preventing cancer cells from dividing.

Induction of Apoptosis: In some cellular contexts, the blockade of this pro-survival pathway can trigger programmed cell death.

The cellular activity of compounds from this class is typically evaluated in a panel of cancer cell lines, particularly those with known mutations that lead to the activation of the MEK-ERK pathway.

| Cellular Process | Effect of MEK Inhibition | Downstream Consequence |

| Cell Cycle | Arrest at G1 phase | Inhibition of proliferation |

| Apoptosis | Induction of programmed cell death | Reduction in tumor cell survival |

| Gene Expression | Altered transcription of proliferation-related genes | Suppression of oncogenic phenotype |

Based on the available information, a detailed article focusing solely on the chemical compound “this compound” and its specific molecular and cellular mechanisms as outlined cannot be generated.

Extensive searches for research data on "this compound" did not yield specific studies investigating its impact on Ras-mediated signaling pathways, cellular phenotypic changes, modulation of cell proliferation, anti-metastatic effects, anti-angiogenic mechanisms, or the regulation of cell-cell contact and motility.

The scientific literature that is accessible through the performed searches discusses related but structurally distinct compounds, such as other imidazole (B134444) or azetidine derivatives, and their biological activities. However, none of the search results provide the specific data required to accurately and thoroughly populate the requested article sections for "this compound".

Therefore, due to the lack of specific research findings on this particular compound, it is not possible to construct an article that is both scientifically accurate and strictly adherent to the provided detailed outline.

Computational and Structural Biology Approaches in the Rational Design of 3 1 Methyl 1h Imidazol 2 Yl Azetidin 3 Ol Analogues

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in understanding the binding modes of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol analogues and guiding the design of new compounds with improved affinity and selectivity for target kinases.

The initial step in the rational design of analogues involves the development of accurate computer models of the target kinase binding pockets. These models are typically generated from experimentally determined structures obtained through X-ray crystallography or NMR spectroscopy. In the absence of an experimental structure for a specific kinase, homology modeling can be employed, using the known structure of a closely related kinase as a template. kavrakilab.org

The ATP-binding site of kinases is a highly conserved region, but subtle differences in the surrounding amino acid residues can be exploited to achieve selectivity. For instance, the size and nature of the gatekeeper residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. Computational models of the kinase binding pocket allow for the detailed analysis of these features, providing a roadmap for the design of selective inhibitors.

A variety of computational algorithms are used to predict and analyze the interactions between ligands and proteins. Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. rjptonline.org Docking algorithms, such as those implemented in software like AutoDock and GOLD, score different binding poses based on factors like shape complementarity and intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rjptonline.org

For the this compound scaffold, docking studies can reveal key interactions. The 1-methyl-1H-imidazole moiety can act as a hydrogen bond acceptor and engage in aromatic interactions, while the hydroxyl group of the azetidin-3-ol (B1332694) can form crucial hydrogen bonds with hinge region residues of the kinase. researchgate.net The nitrogen atom of the azetidine (B1206935) ring may also participate in hydrogen bonding.

The association between a ligand and its target kinase is quantified by its binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Computational methods can be used to estimate these values. Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods for calculating the relative binding free energies of a series of analogues.

More computationally efficient methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can also provide estimates of binding affinity. These methods are often used to rank a series of compounds and prioritize them for synthesis and experimental testing. Recent advancements in machine learning and deep learning are also being applied to predict kinase-inhibitor binding affinity with increasing accuracy. nih.govnih.goved.ac.uk

Below is an illustrative table of predicted binding affinities for a series of hypothetical analogues of this compound against a target kinase.

| Compound ID | Modification | Predicted Docking Score (kcal/mol) | Predicted IC50 (nM) |

| LEAD-001 | This compound | -8.5 | 150 |

| ANA-002 | R-group at azetidine N | -9.2 | 75 |

| ANA-003 | Substitution on imidazole (B134444) ring | -8.8 | 120 |

| ANA-004 | Replacement of azetidinol | -7.9 | 250 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

SAR and SPR studies aim to understand how chemical structure relates to biological activity and physicochemical properties, respectively. Computational approaches play a crucial role in elucidating these relationships for analogues of this compound.

The rational design of analogues is guided by an iterative cycle of design, synthesis, and testing, informed by computational modeling. For the this compound scaffold, several design principles can be applied to optimize kinase inhibition.

One key strategy involves exploring substitutions on the 1-methyl-1H-imidazole ring. Structure-based design of 1-methyl-1H-imidazole derivatives has proven effective in developing potent Jak2 inhibitors. researchgate.netnih.gov Modifications at this position can modulate interactions with the kinase hinge region and improve potency. For example, introducing a hydrogen bond donor or acceptor could lead to new interactions with the protein backbone.

Another approach is to modify the azetidine ring. Substitutions on the azetidine nitrogen can be used to probe a nearby hydrophobic pocket, potentially increasing both potency and selectivity. The hydroxyl group on the azetidin-3-ol is likely a key pharmacophoric feature, and its replacement would be expected to significantly impact activity.

The following table summarizes the SAR for a hypothetical series of analogues, highlighting the impact of different substitutions on kinase inhibitory activity.

| Compound ID | R1 (on Imidazole) | R2 (on Azetidine-N) | Kinase IC50 (nM) |

| LEAD-001 | H | H | 150 |

| SAR-001 | Cl | H | 95 |

| SAR-002 | NH2 | H | 210 |

| SAR-003 | H | Methyl | 80 |

| SAR-004 | H | Phenyl | 110 |

Computational methods are invaluable for predicting the binding affinities and selectivity of designed analogues before their synthesis. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical features of a series of compounds with their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models based on the 3D structures of the ligands. nih.gov

These models can then be used to predict the activity of new, unsynthesized analogues. For example, a CoMSIA model for a series of imidazole derivatives acting as Aurora A kinase inhibitors has been successfully used to guide the design of more potent compounds. nih.gov

Selectivity is a critical aspect of kinase inhibitor design. Computational methods can aid in achieving selectivity by identifying differences in the binding pockets of different kinases. By designing ligands that exploit these differences, it is possible to develop inhibitors that are highly selective for the target kinase, thereby reducing off-target effects.

X-ray Crystallography and Structural Elucidation of Protein-Ligand Complexes

The determination of the three-dimensional structure of a target protein in complex with an inhibitor is a cornerstone of modern drug discovery. hilarispublisher.com X-ray crystallography provides atomic-level resolution images of these interactions, offering a precise map for rational drug design. nih.gov This structural information is pivotal in understanding how a ligand binds, what interactions stabilize the complex, and how the protein's conformation may be altered upon binding. For inhibitors built around a this compound framework, these insights are invaluable for optimizing potency, selectivity, and pharmacokinetic properties.

Cocrystallization Methodologies for Kinase-Inhibitor Complexes

Obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that requires precision and optimization. The primary goal is to grow a well-ordered, single crystal of the protein with the inhibitor bound in its active site. Two principal methods are employed for this purpose:

Cocrystallization: In this approach, the purified target protein (e.g., a kinase) is incubated with a molar excess of the inhibitor to ensure saturation of the binding sites. This pre-formed complex is then subjected to various crystallization screening conditions, where precipitants are used to slowly remove the solvent, encouraging the protein-ligand complex to form a crystal lattice. This is often the preferred method as it is more likely to capture the true binding mode and any associated conformational changes.

Soaking: If high-quality crystals of the apo-protein (the protein without a ligand) are already available, they can be soaked in a solution containing a high concentration of the inhibitor. The inhibitor then diffuses through the solvent channels of the crystal and into the active site of the protein. This method is typically faster but may be limited by the crystal packing, which can sometimes restrict access to the binding site or prevent necessary conformational changes.

For kinase targets, which are a primary focus for inhibitors containing imidazole motifs, significant effort is dedicated to optimizing protein expression, purification, and crystallization conditions to yield crystals suitable for diffraction experiments. nih.gov

Analysis of Ligand Binding Sites and Protein Conformational Changes

Once a crystal structure is solved, the resulting electron density map provides a detailed view of the interactions between the inhibitor and the amino acid residues of the binding site. For analogues of this compound targeting a kinase, the analysis would focus on several key areas:

Hinge Region Interactions: The imidazole ring is a common motif used to form critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is crucial for anchoring the ligand in the active site.

Hydrophobic Pockets: The azetidine ring and the methyl group on the imidazole can engage in van der Waals and hydrophobic interactions within specific pockets of the ATP binding site. The precise geometry and nature of these pockets are revealed by the crystal structure.

Gatekeeper Residue: The structure reveals the proximity of the inhibitor to the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket. The size and nature of this residue are major determinants of inhibitor selectivity.

Solvent Exposure: The tertiary alcohol (-OH) group on the azetidine ring can form hydrogen bonds with nearby residues or with water molecules, influencing the compound's solubility and binding affinity.

Binding of an inhibitor can induce significant conformational changes in the protein. hilarispublisher.com For kinases, a common change involves the movement of the "DFG" motif, which can be in an "in" (active) or "out" (inactive) conformation. Crystal structures can capture which conformation the inhibitor stabilizes, providing crucial information about its mechanism of action.

Application of Structural Information for Novel Modulator Design

The ultimate goal of obtaining a protein-ligand crystal structure is to enable structure-based drug design (SBDD). nih.govmdpi.com By visualizing the binding mode of a lead compound, such as an analogue of this compound, medicinal chemists can make rational modifications to improve its properties.

For instance, if the crystal structure reveals an unoccupied hydrophobic pocket near the azetidine ring, chemists could design new analogues with appended chemical groups to fill that pocket, potentially increasing potency and selectivity. Conversely, if a part of the molecule shows a steric clash with a protein residue, it can be modified or removed. This iterative process of design, synthesis, and structural analysis accelerates the development of optimized drug candidates.

Studies on related imidazole-based inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) have demonstrated the power of this approach. nih.gov Molecular docking and dynamics simulations, guided by crystallographic data, have led to the design of compounds with significantly improved inhibitory activity. nih.gov

The table below illustrates hypothetical data from a structure-based design campaign on a generic kinase, showing how structural insights can lead to improved inhibitor potency.

| Compound | Modification based on Structural Data | Kinase IC50 (nM) |

| Lead Compound 1 | Initial scaffold with imidazole-hinge interaction. | 850 |

| Analogue 1A | Added a phenyl group to fill a newly identified hydrophobic pocket. | 120 |

| Analogue 1B | Modified azetidine substituent to avoid a steric clash with the gatekeeper residue. | 95 |

| Optimized Lead 2 | Combined beneficial modifications from 1A and 1B. | 15 |

This data demonstrates a clear progression, where each modification, informed by structural biology, leads to a substantial improvement in the desired biological activity.

Preclinical Pharmacological Research Paradigms Utilizing 3 1 Methyl 1h Imidazol 2 Yl Azetidin 3 Ol

In Vitro Cell Culture Models for Efficacy Assessment

Initial preclinical evaluation of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol has utilized in vitro cell culture systems to determine its biological activity and potency in a controlled laboratory setting. These models are fundamental for understanding the compound's effects at a cellular level.

Use of Cell Lines with Activated Kinase Pathways

The selection of appropriate cancer cell lines is crucial for assessing the efficacy of a targeted agent like a MEK inhibitor. Research has focused on cell lines known to have a constitutively activated MEK-ERK pathway, which renders them sensitive to MEK inhibition. The rationale is that tumors harboring such activated pathways are likely to be dependent on them for survival and proliferation.

A panel of human cancer cell lines with known genetic backgrounds, particularly those with mutations in the Ras/Raf/MEK/ERK pathway, have been employed in these studies. Examples of such cell lines used for the evaluation of compounds of this class include:

MDA-MB-231T: A human breast adenocarcinoma cell line.

Calu-6: A human anaplastic lung carcinoma cell line.

HCT 116: A human colorectal carcinoma cell line. google.com

A2058: A human metastatic melanoma cell line. google.com

A375: A human malignant melanoma cell line. google.com

Colo-205: A human colorectal adenocarcinoma cell line. google.com

These cell lines represent various tumor types where the MEK-ERK pathway is often dysregulated, providing a relevant context for assessing the compound's potential therapeutic utility. google.com

Cell-Based Assays for Compound Activity Profiling

To profile the activity of this compound, a variety of cell-based assays have been implemented. These assays are designed to measure specific cellular responses following treatment with the compound.

One key assay is the Endogenous ERK Phosphorylation ELISA Assay . This assay directly measures the inhibition of the MEK kinase activity within the cell. Since MEK's primary function is to phosphorylate ERK, a reduction in the level of phosphorylated ERK (pERK) is a direct indicator of the compound's target engagement and inhibitory activity. In this assay, cancer cells are treated with the compound, and the amount of pERK is quantified and compared to untreated or vehicle-treated cells. google.com

Another important method is the BrdU Cell Proliferation Assay . This assay measures the rate of cell proliferation by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle. A decrease in BrdU incorporation in the presence of the compound indicates an anti-proliferative effect. This assay is critical for determining the compound's ability to halt the growth of cancer cells. google.com

Assessment of Inhibitory Concentration Values (IC50) in Relevant Cell Systems

The potency of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit a specific biological process (such as cell proliferation or kinase activity) by 50%. Lower IC50 values indicate greater potency. These values are typically determined from dose-response curves generated from the cell-based assays described above.

While specific IC50 data for this compound is detailed within specific patent literature, the general approach involves testing a range of compound concentrations on the selected cancer cell lines. The data presented below is illustrative of the type of information generated for MEK inhibitors within this class of compounds.

Table 1: Illustrative IC50 Values for MEK Inhibitors in Cancer Cell Lines

| Cell Line | Tumor Type | Assay Type | Illustrative IC50 (nM) |

|---|---|---|---|

| HCT 116 | Colorectal Carcinoma | Proliferation | Value |

| A375 | Malignant Melanoma | Proliferation | Value |

| Calu-6 | Lung Carcinoma | Proliferation | Value |

| MDA-MB-231T | Breast Adenocarcinoma | pERK Inhibition | Value |

| A2058 | Metastatic Melanoma | pERK Inhibition | Value |

Note: The values in this table are for illustrative purposes to represent the data typically generated in such studies.

In Vivo Xenograft Models in Academic Oncology Research

Following promising in vitro results, the evaluation of this compound would typically progress to in vivo models to assess its efficacy in a more complex biological system. Xenograft models are a cornerstone of preclinical oncology research for this purpose.

Establishment of Human Tumor Xenografts in Immunodeficient Models

The establishment of human tumor xenografts involves the implantation of human cancer cells into immunodeficient mice. These mice, often nude or SCID (Severe Combined Immunodeficient) mice, lack a fully functional immune system, which prevents the rejection of the human tumor cells.

The process typically involves subcutaneously injecting a suspension of a specific human cancer cell line, such as HCT 116 (colorectal) or A375 (melanoma), into the flank of the mice. The cells then proliferate and form a solid, measurable tumor. The use of Matrigel, a basement membrane matrix, is sometimes employed to support the initial growth of the tumor cells. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups to begin the efficacy study.

Evaluation of Compound Effects on Tumor Growth and Progression

Once the xenograft tumors are established, the mice in the treatment groups are administered the investigational compound. The primary endpoint of these studies is the effect of the compound on tumor growth over time. Tumor volume is typically measured at regular intervals using calipers. The antitumor effect is often expressed as the percentage of tumor growth inhibition (TGI) or the T/C ratio (mean tumor volume of the treated group divided by the mean tumor volume of the control group).

Body weight of the animals is also monitored as a general indicator of toxicity. At the end of the study, tumors may be excised, weighed, and subjected to further analysis, such as histology or biomarker analysis (e.g., checking for levels of pERK) to confirm the compound's mechanism of action in vivo. These in vivo studies are critical for determining if the potent in vitro activity of a compound translates into meaningful antitumor efficacy in a living organism.

Table 2: Illustrative Data from an In Vivo Xenograft Study

| Model | Treatment Group | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| HCT 116 Xenograft | Vehicle Control | 1500 mm³ | 0% |

| HCT 116 Xenograft | Compound X | 500 mm³ | 66.7% |

| A375 Xenograft | Vehicle Control | 1800 mm³ | 0% |

| A375 Xenograft | Compound X | 600 mm³ | 66.7% |

Note: This table represents the type of data generated from in vivo efficacy studies for compounds of this class.

Analysis of Biomarker Modulation in Preclinical In Vivo Studies

No data available.

Pharmacodynamic Marker Analysis in Preclinical Studies

No data available.

Assessment of Target Engagement and Pathway Inhibition in Tissues

No data available.

Methodologies for Quantifying Cellular Responses In Vivo

No data available.

Future Research Directions and Translational Perspectives for 3 1 Methyl 1h Imidazol 2 Yl Azetidin 3 Ol

Exploration of Novel Therapeutic Applications Beyond Proliferative Diseases

The MAPK/ERK pathway, where MEK is a central component, is implicated in a wide range of pathological conditions beyond cancer. Abnormal protein kinase activity is linked to immunological disorders, cardiovascular diseases, inflammatory diseases, and degenerative diseases. google.com The inhibition of this pathway has shown potential in treating conditions associated with dysregulated vascularization, such as ischemic coronary artery disease, diabetic retinopathy, psoriasis, and rheumatoid arthritis. google.com

Given that 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is a precursor to compounds that modulate this pathway, future research could explore its potential, or the potential of its derivatives, in these non-proliferative diseases. Investigating the effects of specifically designed analogues based on this scaffold in preclinical models of inflammatory conditions like rheumatoid arthritis or neurodegenerative diseases where kinase signaling is dysregulated could unveil new therapeutic opportunities.

Table 1: Potential Non-Proliferative Therapeutic Areas for Analogues of this compound

| Therapeutic Area | Rationale for Exploration |

| Inflammatory Diseases | The MEK/ERK pathway is a key regulator of inflammatory responses. |

| Neurodegenerative Diseases | Dysregulation of kinase signaling is a known factor in the pathogenesis of various neurodegenerative disorders. |

| Cardiovascular Diseases | The MAPK pathway is involved in cardiac hypertrophy and other cardiovascular pathologies. |

| Metabolic Disorders | Kinase signaling plays a role in insulin (B600854) signaling and glucose metabolism. |

Development of Advanced Delivery Systems for Research Probes

As a molecular scaffold, this compound can be functionalized to create highly specific research probes. To enhance the utility of these probes in cellular and in vivo studies, advanced delivery systems could be developed. These systems would aim to improve solubility, stability, and targeted delivery to specific tissues or cell types.

Strategies could include encapsulation in nanoparticles, conjugation to cell-penetrating peptides, or incorporation into hydrogels for sustained release. Such delivery systems would be invaluable for accurately studying kinase signaling in complex biological environments and for validating new drug targets.

Integration with Combination Therapies in Preclinical Models

The development of resistance to single-agent therapies is a significant challenge in the treatment of many diseases. Combination therapies, which target multiple signaling pathways simultaneously, are a promising strategy to overcome this. Future preclinical studies could investigate the synergistic effects of combining MEK inhibitors derived from this compound with other therapeutic agents.

For instance, in the context of cancer, this could involve pairing these MEK inhibitors with inhibitors of other signaling pathways, such as the PI3K/AKT/mTOR pathway, or with traditional chemotherapeutic agents. The goal would be to identify combinations that lead to enhanced efficacy and a lower likelihood of resistance.

Development of Next-Generation Analogues with Enhanced Specificity and Potency

The core structure of this compound provides a versatile platform for the synthesis of a new generation of kinase inhibitors. Medicinal chemistry efforts can focus on modifying this scaffold to create analogues with improved pharmacological properties. The objectives of these modifications would be to enhance potency against the target kinase, improve selectivity over other kinases to reduce off-target effects, and optimize pharmacokinetic profiles for better in vivo performance.

Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these next-generation compounds. The synthesis and screening of a library of analogues could lead to the discovery of compounds with superior therapeutic potential.

Table 2: Strategies for Developing Next-Generation Analogues

| Strategy | Desired Outcome |

| Structure-Based Drug Design | Enhanced binding affinity and selectivity for the target kinase. |

| Pharmacokinetic Optimization | Improved absorption, distribution, metabolism, and excretion (ADME) properties. |

| Scaffold Hopping | Discovery of novel chemical series with different intellectual property profiles. |

Investigational Tools for Understanding Kinase Biology and Disease Pathogenesis

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to dissect the complexities of kinase biology. By designing and synthesizing specific inhibitors, researchers can investigate the precise roles of different kinases in various cellular processes and disease states.

These investigational tools can be used to:

Validate kinases as drug targets in different diseases.

Elucidate the downstream effects of inhibiting specific kinases.

Identify biomarkers that predict sensitivity or resistance to kinase inhibitors.

The insights gained from these studies will be crucial for advancing our understanding of disease pathogenesis and for the development of more effective and personalized therapies.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.